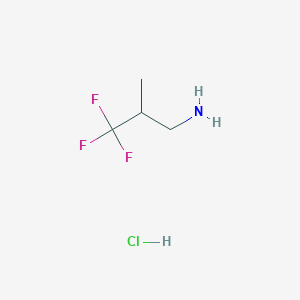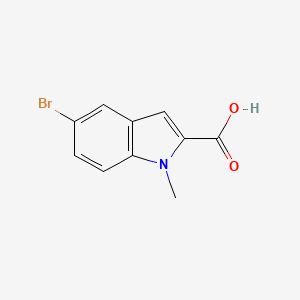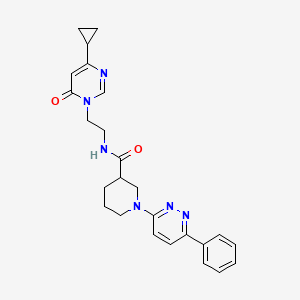
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring multiple heterocycles and functional groups, makes it an interesting subject for research in chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves several key steps:
Synthesis of the Pyrimidine Ring: : Cyclopropylamine reacts with ethyl acetoacetate under acidic conditions to form the 6-oxopyrimidine ring.
Formation of the Pyridazinyl Group: : Phenylhydrazine condenses with ethyl acetoacetate to produce the phenylpyridazinyl group.
Coupling Reactions: : The two rings are coupled via a piperidine-3-carboxamide linker, typically using a peptide coupling reagent like EDCI or DCC in an anhydrous solvent such as dichloromethane.
Purification: : The final product is purified by recrystallization or chromatography.
Industrial Production Methods: For large-scale industrial production, flow chemistry may be employed to enhance reaction efficiency and product yield. Catalysts and continuous reactors can streamline the synthesis, minimizing the formation of side products.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: The compound can undergo several types of reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate.
Reduction: : Removal of oxygen atoms or addition of hydrogen, typically with hydrogen gas and a palladium catalyst.
Substitution: : Replacement of a functional group with another, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium, sodium borohydride.
Substituting Reagents: : Halogens like chlorine, bromine; nucleophiles like thiols, amines.
Major Products Formed from These Reactions: Depending on the reaction, the products can vary widely, ranging from oxidized derivatives to reduced compounds, each retaining the core structure but with modified functional groups.
Applications De Recherche Scientifique
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is utilized in various scientific domains:
Chemistry
As a precursor or intermediate in organic synthesis.
In the study of reaction mechanisms.
Biology
Investigating its interactions with biological macromolecules.
Serving as a molecular probe in biochemical assays.
Medicine
Potential therapeutic agent due to its complex structure.
Exploration of its effects on biological pathways.
Industry
As a functional material in the production of pharmaceuticals.
In the design of novel compounds for material science applications.
Mécanisme D'action
The exact mechanism of action for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide depends on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity through binding or modulation. This interaction is driven by the compound's ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide stands out due to its unique combination of pyrimidine, pyridazinyl, and piperidine carboxamide moieties. This unique structure contributes to its distinct chemical and biological properties.
Similar Compounds
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(phenylpiperidin-3-yl)piperidine-3-carboxamide
N-(2-(6-phenylpyridazin-3-yl)ethyl)-1-(6-oxopyrimidin-1(6H)-yl)piperidine-3-carboxamide
1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide derivatives
This is just a starting point, and there's so much more that could be explored about this compound, depending on the specific interests and applications you have in mind.
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24-15-22(19-8-9-19)27-17-31(24)14-12-26-25(33)20-7-4-13-30(16-20)23-11-10-21(28-29-23)18-5-2-1-3-6-18/h1-3,5-6,10-11,15,17,19-20H,4,7-9,12-14,16H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPWQAGGNOYOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCN4C=NC(=CC4=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)
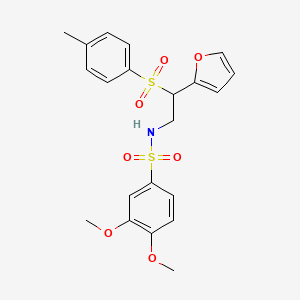
![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)

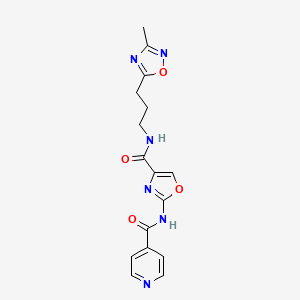
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2763744.png)
![8-Chloro-1-phenylimidazo[1,5-A]pyrazine](/img/structure/B2763748.png)
![2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2763750.png)
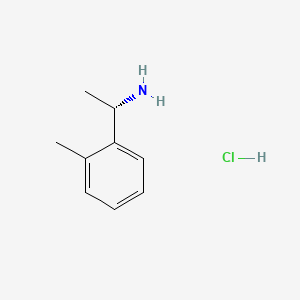
![2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2763754.png)
![5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2763755.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2763756.png)
